

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Vinylphenyl Acetate Isomers

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Compound of Interest

Compound Name: 2-Vinylphenyl acetate

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-vinylphenyl acetate. This document provides a comparative analysis of their NMR, IR, and UV-Vis spectra, supported by detailed experimental protocols for their synthesis.

The positional isomerism of the vinyl and acetate functional groups on the phenyl ring in vinylphenyl acetate significantly influences their electronic environment and, consequently, their spectroscopic properties. Understanding these differences is crucial for the accurate identification and characterization of these monomers in various research and development applications, including polymer chemistry and materials science. This guide presents a side-by-side spectroscopic comparison of ortho-, meta-, and para-vinylphenyl acetate, offering a valuable resource for their differentiation.

Synthesis of Vinylphenyl Acetate Isomers

The ortho-, meta-, and para-vinylphenyl acetate isomers were synthesized via the acetylation of the corresponding vinylphenols. A general protocol for this transformation is provided below.

Experimental Protocol: Acetylation of Vinylphenols

A solution of the respective vinylphenol isomer (ortho-, meta-, or para-vinylphenol) in a suitable solvent, such as dichloromethane, is cooled in an ice bath. To this solution, an acetylating agent, typically acetic anhydride, and a base, such as triethylamine or pyridine, are added dropwise. The reaction mixture is stirred at room temperature until completion, which can be

monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure vinylphenyl acetate isomer.[1][2][3]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-vinylphenyl acetate isomers.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

The ¹H NMR spectra of the three isomers show distinct patterns, particularly in the aromatic region, arising from the different substitution patterns on the benzene ring. The chemical shifts of the vinyl and acetyl protons are also subtly influenced by the position of the substituents.

Proton Assignment	Ortho-Vinylphenyl Acetate (δ, ppm)	Meta-Vinylphenyl Acetate (δ, ppm)	Para-Vinylphenyl Acetate (δ, ppm)
Acetyl (CH ₃)	~2.31 (s, 3H)	~2.30 (s, 3H)	~2.29 (s, 3H)
Vinyllic (=CH ₂)	~5.35 (dd, 1H), ~5.75 (dd, 1H)	~5.30 (dd, 1H), ~5.78 (dd, 1H)	~5.27 (dd, 1H), ~5.76 (dd, 1H)
Vinyllic (-CH=)	~6.95 (dd, 1H)	~6.75 (dd, 1H)	~6.70 (dd, 1H)
Aromatic (Ar-H)	~7.10-7.50 (m, 4H)	~7.00-7.40 (m, 4H)	~7.05 (d, 2H), ~7.45 (d, 2H)

Note: The chemical shifts (δ) are approximate and may vary slightly based on the specific experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with notable differences in the chemical shifts of the aromatic carbons due to the varying positions of the vinyl and acetoxy groups.

Carbon Assignment	Ortho-Vinylphenyl Acetate (δ , ppm)	Meta-Vinylphenyl Acetate (δ , ppm)	Para-Vinylphenyl Acetate (δ , ppm)
Acetyl (CH_3)	~21.1	~21.2	~21.1
Acetyl (C=O)	~169.5	~169.4	~169.3
Vinylic ($=\text{CH}_2$)	~116.5	~114.9	~114.2
Vinylic ($-\text{CH=}$)	~135.2	~136.1	~136.4
Aromatic (Ar-C)	~122.0, 125.8, 126.5, 128.9, 132.5, 148.7	~119.5, 123.8, 125.5, 129.4, 137.8, 151.2	~121.5, 127.5, 137.0, 150.8

Note: The chemical shifts (δ) are approximate and may vary based on the specific experimental conditions.

Infrared (IR) Spectral Data

The IR spectra of the three isomers are characterized by strong absorptions corresponding to the carbonyl stretch of the ester and the C=C stretch of the vinyl group. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between the ortho, meta, and para isomers.

Vibrational Mode	Ortho-Vinylphenyl Acetate (cm^{-1})	Meta-Vinylphenyl Acetate (cm^{-1})	Para-Vinylphenyl Acetate (cm^{-1})
C=O Stretch (Ester)	~1765	~1760	~1758
C=C Stretch (Vinyl)	~1635	~1638	~1636
C-O Stretch (Ester)	~1200, ~1170	~1210, ~1150	~1205, ~1165
C-H Out-of-Plane Bend (Aromatic)	~750 (ortho- disubstituted)	~780, ~690 (meta- disubstituted)	~840 (para- disubstituted)

UV-Vis Spectral Data (in Ethanol)

The UV-Vis spectra of the vinylphenyl acetate isomers exhibit absorption maxima that are influenced by the electronic communication between the vinyl and acetoxy groups through the

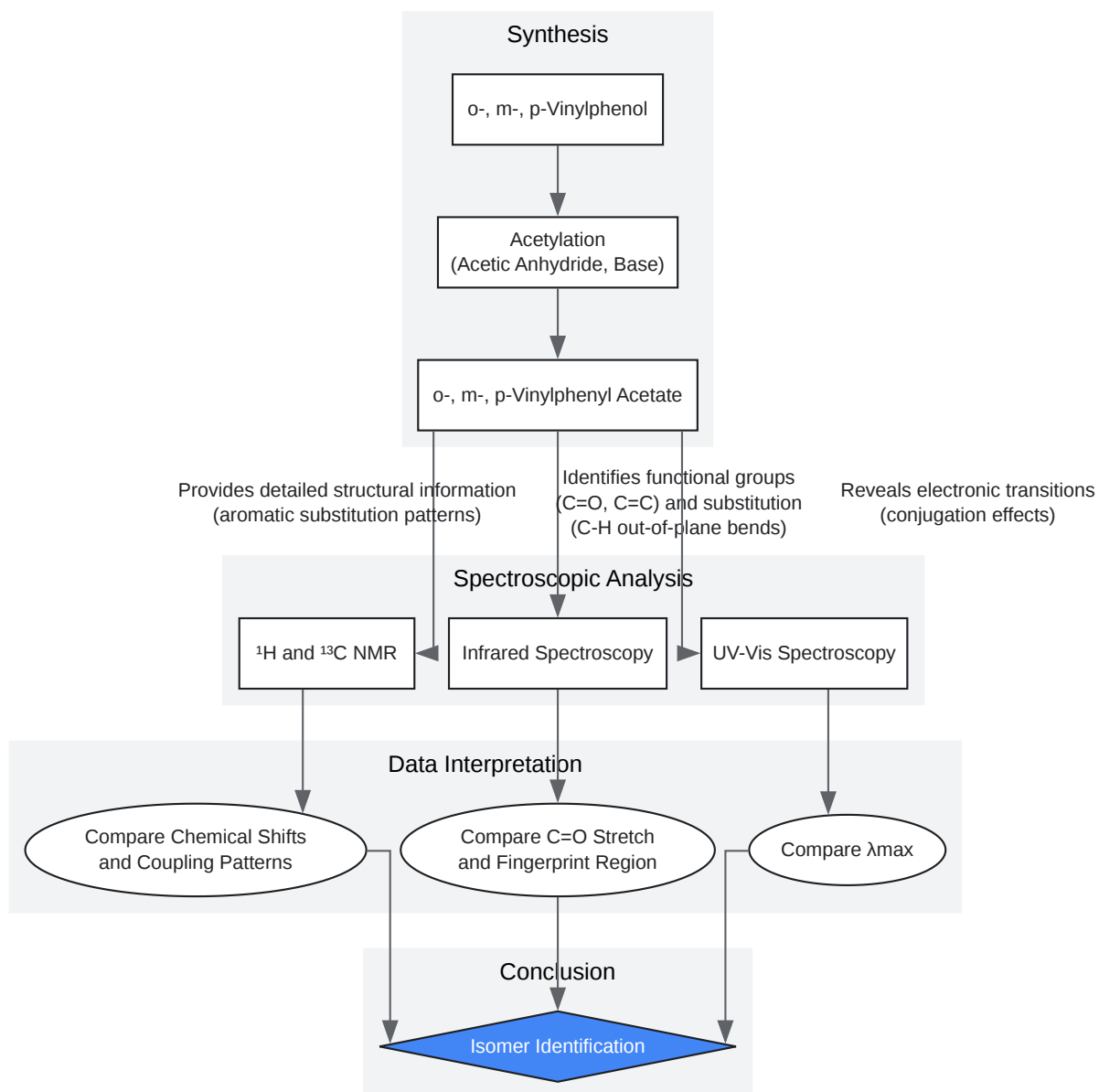
phenyl ring. The para isomer, with its extended conjugation, typically shows a red-shifted λ_{max} compared to the ortho and meta isomers.

Parameter	Ortho-Vinylphenyl Acetate	Meta-Vinylphenyl Acetate	Para-Vinylphenyl Acetate
λ_{max} (nm)	~250	~252	~258

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of the vinylphenyl acetate isomers.

Workflow for Isomer Differentiation

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Caption: Logical workflow for the synthesis and spectroscopic differentiation of vinylphenyl acetate isomers.

Conclusion

The ortho, meta, and para isomers of vinylphenyl acetate can be effectively distinguished using a combination of ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy. ^1H and ^{13}C NMR are invaluable for elucidating the precise substitution pattern on the aromatic ring. IR spectroscopy, particularly the fingerprint region, provides a rapid method for identifying the substitution pattern based on the C-H out-of-plane bending vibrations. UV-Vis spectroscopy offers insights into the electronic effects of the substituent positions on the conjugated system. The data and protocols presented in this guide serve as a foundational reference for the unambiguous identification and characterization of these important monomers.

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